molecular formula C19H16N2O3 B4512335 6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

Numéro de catalogue: B4512335
Poids moléculaire: 320.3 g/mol
Clé InChI: KLPPFQCYXGWMGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(3-Methoxyphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3-methoxyphenyl substituent at position 6 and a phenacyl (2-oxo-2-phenylethyl) group at position 2 of the pyridazinone core.

Propriétés

IUPAC Name

6-(3-methoxyphenyl)-2-phenacylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-16-9-5-8-15(12-16)17-10-11-19(23)21(20-17)13-18(22)14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPFQCYXGWMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-(3-Methoxyphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one, a compound belonging to the pyridazine class, has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anti-Alzheimer's, and anticancer activities, supported by recent research findings.

Chemical Structure

The compound's structure can be described by the following molecular formula:

Property Value
Molecular FormulaC19H16N2O3
CAS Number1005455-12-8
Molecular Weight320.34 g/mol

1. Anti-Alzheimer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anti-Alzheimer properties. The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter critical for memory and learning. In vitro assays demonstrated that 6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one effectively reduced AChE activity, suggesting potential as a therapeutic agent for Alzheimer's disease .

2. Anti-inflammatory Activity

The compound has also shown significant anti-inflammatory effects. In a study evaluating the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), it was found that this pyridazine derivative exhibited selective inhibition of COX-2, which is associated with inflammatory processes. This selectivity is crucial as it may reduce the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

3. Anticancer Properties

Research into the anticancer potential of 6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one has revealed its ability to induce apoptosis in various cancer cell lines. The compound triggered caspase activation and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in human cancer cells, indicating a mechanism that could be leveraged for cancer therapy .

Study on Anti-Alzheimer Activity

In a controlled study involving transgenic mice models of Alzheimer's disease, administration of 6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one resulted in significant improvements in cognitive function as measured by maze tests and memory retention tasks. The results suggested that the compound not only inhibited AChE but also modulated neuroinflammatory responses .

Study on Anti-inflammatory Effects

A randomized trial assessed the effects of this compound on patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after treatment with the compound over a six-week period .

Comparaison Avec Des Composés Similaires

Key Observations:

The phenacyl group at position 2 (2-oxo-2-phenylethyl) may increase steric bulk compared to simpler alkyl/aryl groups (e.g., 2-phenyl in Compound 2), affecting binding affinity in biological targets .

Synthetic Yields :

  • Derivatives with halogen substituents (e.g., 5-Cl) or methoxybenzyl groups (e.g., 3h) often exhibit higher yields (~70%) compared to phenyl-substituted analogs (29.3% for Compound 2), likely due to optimized reaction conditions or intermediate stability .

Key Observations:

  • Antimicrobial Activity: Pyridazinones with piperazine or chlorophenyl substituents (e.g., ) demonstrate mild to moderate antitubercular and antibacterial effects, suggesting that the target compound’s phenacyl group could modulate similar activities .
  • Enzyme Inhibition: Derivatives with methoxybenzyl groups (e.g., 3h) are hypothesized to interact with aminopeptidase N (APN), a cancer metastasis target, though direct data for the target compound is lacking .

Solubility and Physicochemical Behavior

  • Solubility Trends: Pyridazinones with polar substituents (e.g., methoxy or chlorine) exhibit improved solubility in polar solvents like ethanol or DMSO. For example, 6-phenyl-pyridazin-3(2H)-one shows solubility of 1.2 mg/mL in ethanol at 25°C . The target compound’s phenacyl group may reduce solubility compared to unsubstituted analogs due to increased hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.